molecular formula C11H14N2O B1372956 N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-83-9

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B1372956
CAS No.: 1094284-83-9
M. Wt: 190.24 g/mol
InChI Key: DCETYGPURKPSMV-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring, making it an important molecule in various scientific fields.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p38α MAP kinase, which is involved in inflammatory responses . This interaction prevents the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation . Additionally, this compound has been reported to exhibit antioxidant properties, scavenging oxygen free radicals and inhibiting the production of reactive oxygen species .

Cellular Effects

This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAP kinase leads to reduced expression of pro-inflammatory cytokines, thereby modulating immune responses . Furthermore, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting p38α MAP kinase, it prevents the phosphorylation and activation of downstream targets involved in inflammatory responses . This inhibition results in decreased production of pro-inflammatory cytokines and reduced T cell activation. Additionally, its antioxidant activity involves scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on p38α MAP kinase and antioxidant properties are sustained over time, providing prolonged protection against inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits p38α MAP kinase and reduces inflammation without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its uptake into cells and distribution to target tissues . The compound’s localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target biomolecules involved in inflammatory and oxidative stress responses . The compound’s subcellular localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired indole derivatives .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,3-dihydro-1H-indole-5-carboxamide
  • N-methyl-2,3-dihydro-1H-indole-5-carboxamide
  • N,N-dimethyl-1H-indole-5-carboxamide

Uniqueness: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N,N-dimethyl group enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCETYGPURKPSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using indoline-5-carboxylic acid and dimethylamine; MS: 191.1 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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